3-phenyl-N-(thiophen-3-ylmethyl)-1H-pyrazole-5-carboxamide
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Overview
Description
3-phenyl-N-(thiophen-3-ylmethyl)-1H-pyrazole-5-carboxamide is a heterocyclic compound that features a pyrazole ring substituted with a phenyl group and a thiophen-3-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenyl-N-(thiophen-3-ylmethyl)-1H-pyrazole-5-carboxamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.
Substitution with Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction.
Attachment of Thiophen-3-ylmethyl Group: The thiophen-3-ylmethyl group can be attached through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-phenyl-N-(thiophen-3-ylmethyl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
3-phenyl-N-(thiophen-3-ylmethyl)-1H-pyrazole-5-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound may be investigated for its potential as a drug candidate due to its unique structural features.
Biology: It may be used in studies related to enzyme inhibition or receptor binding.
Materials Science: The compound may be explored for its potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-phenyl-N-(thiophen-3-ylmethyl)-1H-pyrazole-5-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The specific pathways involved depend on the biological context in which the compound is used. For example, it may inhibit a particular enzyme by binding to its active site, thereby preventing the enzyme from catalyzing its reaction.
Comparison with Similar Compounds
Similar Compounds
- 3-phenyl-N-(thiophen-3-ylmethyl)piperidin-4-ylmethylpropanamide
- N-propyl-N-(thiophen-3-ylmethyl)cinnamamide
Uniqueness
3-phenyl-N-(thiophen-3-ylmethyl)-1H-pyrazole-5-carboxamide is unique due to its specific combination of a pyrazole ring, phenyl group, and thiophen-3-ylmethyl group. This unique structure may confer specific properties that are not present in similar compounds, making it a valuable target for further research and development.
Properties
IUPAC Name |
3-phenyl-N-(thiophen-3-ylmethyl)-1H-pyrazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3OS/c19-15(16-9-11-6-7-20-10-11)14-8-13(17-18-14)12-4-2-1-3-5-12/h1-8,10H,9H2,(H,16,19)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUPIPUIXYJECLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNC(=C2)C(=O)NCC3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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